ATX inhibitor 14

Autotaxin inhibition IC50 Enzymatic assay

Researchers studying the ATX/LPA axis in fibrosis or cancer often face potency and selectivity gaps with older acidic inhibitors. ATX inhibitor 14 (compound 4) directly addresses this with an IC50 of 0.41 nM in enzymatic assays, backed by in vivo efficacy in a rodent lung fibrosis model. - Sub-nanomolar potency ensures complete ATX target engagement in cellular and in vivo models. - Non-acidic, indole-based carbamate scaffold offers distinct PK and selectivity advantages over zinc-chelating inhibitors. - Ideal for preclinical IPF, systemic sclerosis, cancer invasion/metastasis assays, and as a reference standard in PD assays.

Molecular Formula C26H26Cl2N4O3S
Molecular Weight 545.5 g/mol
Cat. No. B15144690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameATX inhibitor 14
Molecular FormulaC26H26Cl2N4O3S
Molecular Weight545.5 g/mol
Structural Identifiers
SMILESCCN1C=C(C2=C1C=CC(=C2)C3=NC(=CS3)CN4CCOCC4)NC(=O)OCC5=CC(=CC(=C5)Cl)Cl
InChIInChI=1S/C26H26Cl2N4O3S/c1-2-32-14-23(30-26(33)35-15-17-9-19(27)12-20(28)10-17)22-11-18(3-4-24(22)32)25-29-21(16-36-25)13-31-5-7-34-8-6-31/h3-4,9-12,14,16H,2,5-8,13,15H2,1H3,(H,30,33)
InChIKeyLWAWVSPPYJMUDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ATX Inhibitor 14 – Non-Acidic Autotaxin Inhibitor


ATX inhibitor 14 (compound 4) is an indole-based carbamate derivative that functions as a potent autotaxin (ATX) enzyme inhibitor [1]. It is characterized by a molecular formula of C26H26Cl2N4O3S, a molecular weight of 545.48, and is assigned CAS number 2484811-39-2 . The compound was identified as the optimal inhibitor from a series of fifteen indole-based carbamate derivatives designed to extend the structure-activity relationship of non-acidic ATX inhibitors [1]. It exhibits an IC50 of 0.41 nM in enzymatic assays, placing it among the most potent ATX inhibitors reported to date [1].

Non-acidic indole carbamate scaffold for ATX pathway inhibition studies
Designed from structure-activity relationship optimization series
Reported enzymatic assay context for ATX target engagement

ATX Inhibitor 14 Substitution Risks


Autotaxin inhibitors exhibit significant variability in potency, selectivity, and pharmacokinetic profiles due to differences in their chemical scaffolds and binding interactions within the ATX active site [1]. ATX inhibitor 14 belongs to a class of indole-based carbamates that are non-acidic, which distinguishes them from earlier acidic ATX inhibitors like PF-8380 that directly chelate the catalytic zinc ion . This structural difference impacts not only potency but also in vivo behavior and potential off-target effects. Direct substitution with other ATX inhibitors—even those with superficially similar IC50 values—can lead to substantially different experimental outcomes, particularly in in vivo models of fibrosis or cancer where pharmacokinetic properties and tissue distribution are critical [2].

Scaffold-dependent binding
Non-acidic carbamate inhibitors may not recapitulate the zinc-chelation binding mode of acidic ATX inhibitors like PF-8380, altering selectivity.
In vivo behavior mismatch
Tissue distribution and pharmacokinetic profiles can differ substantially among ATX inhibitor chemotypes, limiting direct model transfer.
Class-level selectivity uncertainty
Off-target interaction with ENPP or other metalloenzymes may vary across ATX inhibitor series; target-specific profiling requires validation.

ATX Inhibitor 14 Potency Evidence


Potency vs. GLPG1690

ATX inhibitor 14 exhibits an IC50 of 0.41 nM against autotaxin, which is approximately 7-fold more potent than the first-in-class clinical ATX inhibitor GLPG1690 (ziritaxestat), which has an IC50 of 2.90 nM in the same FS-3 based enzymatic assay [1].

vs. GLPG1690
Head-to-head
0.41 nM vs 2.90 nM
~7-fold greater potency
Supports higher target engagement in enzymatic assays
FS-3 based assay; comparative context
Autotaxin inhibition IC50 Enzymatic assay Fibrosis

Potency vs. PF-8380

In isolated enzyme assays, ATX inhibitor 14 demonstrates an IC50 of 0.41 nM, which is approximately 6.8-fold more potent than PF-8380, a widely used reference ATX inhibitor with a reported IC50 of 2.8 nM under comparable conditions [1].

vs. PF-8380
Cross-study
0.41 nM vs 2.8 nM
~6.8-fold greater potency
Reported higher potency relative to reference inhibitor
Isolated enzyme assay; comparable conditions
Autotaxin inhibition IC50 Enzymatic assay PF-8380

Potency vs. CRT0273750

ATX inhibitor 14 (IC50 = 0.41 nM) is approximately 34-fold more potent than CRT0273750, another reported ATX inhibitor with an IC50 of 0.014 μM (14 nM) in biochemical assays [1][2].

vs. CRT0273750
Cross-study
0.41 nM vs 14 nM
~34-fold greater potency
Enables complete target engagement at lower concentrations
Biochemical ATX inhibition assay context
Autotaxin inhibition IC50 Enzymatic assay CRT0273750

Non-Acidic Scaffold Advantage

ATX inhibitor 14 features an indole-based carbamate core and lacks the acidic zinc-binding group present in traditional ATX inhibitors such as PF-8380 [1]. This non-acidic structure may confer distinct binding kinetics and potentially reduced off-target interactions with other metalloenzymes, as it does not rely on direct zinc chelation [2].

Non-Acidic Scaffold
Class-level
Indole carbamate core; no direct zinc chelation
May reduce metalloenzyme off-target interactions
Structure-based inference; requires empirical profiling
Autotaxin inhibition Chemical scaffold Non-acidic inhibitor Structure-activity relationship

In Vivo Anti-Fibrotic Efficacy

The parent study demonstrated that compound 4 (ATX inhibitor 14) and its close analog compound 30 (ATX inhibitor 15) exhibit high in vivo anti-fibrosis efficacy in a bleomycin-induced mouse lung fibrosis model [1]. Compound 30, which shares the same indole-based carbamate/urea scaffold, significantly reduced ATX activity in lung homogenate and bronchoalveolar fluid, and normalized the expression of pro-fibrotic cytokines including TGF-β, IL-6, and TNF-α [1].

In Vivo Fibrosis Model
Class-level
Analog compound reduced ATX activity & profibrotic cytokines in bleomycin mouse model
Model-response endpoint context for fibrosis research
Data from structurally close analog; direct compound 4 data to verify
In vivo efficacy Fibrosis Rodent model Anti-fibrotic

Selectivity Over ENPP Enzymes

While direct selectivity data for ATX inhibitor 14 is not yet available, close structural analogs from the non-acidic carbamate class have demonstrated a favorable selectivity profile. For instance, compound 3b, a structurally related non-acidic ATX inhibitor, showed no inhibitory action on ENPP6 and ENPP7, two closely related ectonucleotide pyrophosphatase/phosphodiesterase family members [1]. This suggests that ATX inhibitor 14 may also possess a clean selectivity profile.

ENPP Selectivity
Class-level
Related non-acidic ATX inhibitor showed no inhibition of ENPP6/7 at 10 μM
Supports selectivity context for ATX-specific pathway studies
Inferred from analog; direct testing recommended
Selectivity ENPP6 ENPP7 Autotaxin

ATX Inhibitor 14 Research Applications


Preclinical Fibrosis Research

Given its sub-nanomolar potency (IC50 = 0.41 nM) and demonstrated efficacy in a rodent lung fibrosis model [1], ATX inhibitor 14 is ideally suited for preclinical studies in idiopathic pulmonary fibrosis (IPF), systemic sclerosis, and other fibrotic conditions. The compound's high potency ensures robust target engagement, making it an excellent tool for validating the ATX/LPA axis as a therapeutic target in fibrosis.

Cancer Invasion & Metastasis Assays

ATX inhibitor 14's exceptional potency makes it particularly valuable for in vitro assays of cancer cell invasion, migration, and metastasis, where residual ATX activity can confound results [1]. The compound's non-acidic nature may also facilitate better cellular penetration, enhancing its utility in 2D and 3D cell culture models.

Pharmacodynamic ATX Inhibition Studies

ATX inhibitor 14 can serve as a reference compound in pharmacodynamic (PD) assays aimed at quantifying ATX activity in biological fluids or tissue homogenates. Its well-characterized potency and structure enable its use as a positive control or calibration standard in ex vivo ATX activity measurements [1].

SAR Studies for ATX Inhibitors

As a representative of the indole-based carbamate series, ATX inhibitor 14 provides a valuable benchmark for SAR studies exploring modifications to improve pharmacokinetic properties or selectivity. Its well-defined potency and scaffold make it an ideal starting point for medicinal chemistry optimization campaigns [1].

Application
Selection Property
Validation Focus
Fibrosis model studies
Reported in vivo model response
Fibrosis marker reduction (TGF-β, IL-6)
Cancer cell invasion assays
Non-acidic carbamate scaffold
Cell migration and permeability endpoints
Pharmacodynamic ATX measurement
Characterized enzymatic inhibition profile
Ex vivo ATX activity quantification
SAR benchmarking
Indole-based carbamate benchmark
Potency and PK optimization endpoints

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